4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a piperidine ring, and a pyridinone moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to inhibit the action of neuropeptides that promote wakefulness .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as imidazole derivatives, have been extensively studied .
Result of Action
Similar compounds have been reported to exhibit significant antitumor activity .
Action Environment
It’s worth noting that the environment can significantly influence the pharmacokinetics and pharmacodynamics of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors and have been found in many important synthetic drug molecules
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Preparation Methods
The synthesis of 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the piperidine and pyridinone moieties. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole and piperidine rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include ethanol, sodium ethoxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
When compared to similar compounds, 4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one stands out due to its unique combination of structural features. Similar compounds include:
- 5-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- 5-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-4-methoxy-1-ethylpyridin-2(1H)-one
These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-18-10-12(13(23-2)9-14(18)21)15(22)19-7-3-11(4-8-19)20-16-5-6-17-20/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVTXHNFPJFCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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